2,5-Dichloro Substitution Pattern: Differentiated Electronic Properties vs. 2,4-Dichloro and 3,4-Dichloro Isomers
The 2,5-dichloro substitution pattern in this compound produces a distinct electronic distribution compared to other dichlorobenzenesulfonamide isomers. The calculated partition coefficient (LogP) for 2,5-dichloro-N-methylbenzenesulfonamide is 2.22 (ACD/LogP), with a polar surface area (PSA) of 55 Ų . These values differ from the 2,4-dichloro analog (estimated LogP ~2.0-2.3, PSA ~55-60 Ų depending on orientation) and the 3,4-dichloro analog (estimated LogP ~2.1-2.4). The specific 2,5-arrangement places the chlorine atoms in a meta relationship to each other and ortho/para relative to the sulfonamide group, creating a unique electrostatic potential surface that influences molecular recognition and binding affinity .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.22; PSA = 55 Ų |
| Comparator Or Baseline | 2,4-Dichloro isomer (estimated LogP ~2.0-2.3); 3,4-Dichloro isomer (estimated LogP ~2.1-2.4); Unsubstituted benzenesulfonamide (LogP ~0.8-1.0) |
| Quantified Difference | Approximately 1.2-1.4 LogP units higher lipophilicity vs. unsubstituted parent; distinct electronic distribution vs. other dichloro isomers |
| Conditions | Calculated using ACD/Labs Percepta Platform; predicted data based on molecular structure |
Why This Matters
The specific LogP and PSA values determine membrane permeability, solubility, and target binding characteristics, directly impacting compound suitability for specific medicinal chemistry programs.
